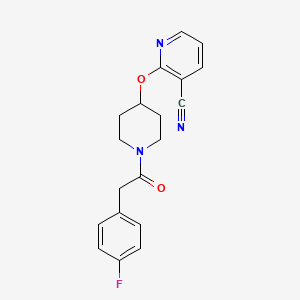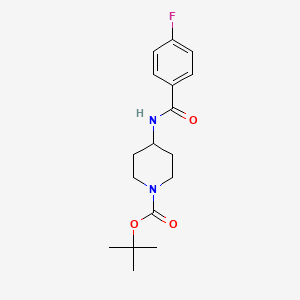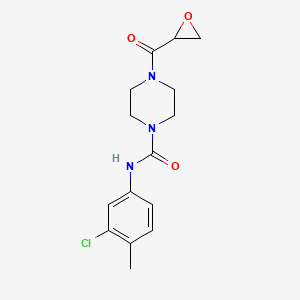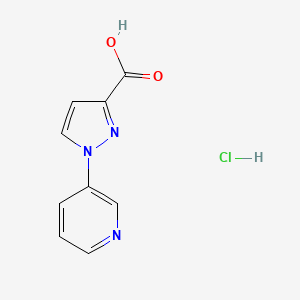
2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound with the molecular formula C19H18FN3O3 and a molecular weight of 355.369. It is commonly used as a pharmaceutical intermediate and research compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester. This is then reacted with hydrochloric acid to generate the final product .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The piperidine ring is attached to a fluorophenyl group and a nicotinonitrile group through an acetyl bridge .Aplicaciones Científicas De Investigación
Fluorescence Applications in Materials Science
One significant application of nicotinonitriles, similar in structure to 2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, lies in their use as versatile environmentally sensitive fluorophores. For instance, a study by Hussein, El Guesmi, & Ahmed (2019) detailed the development of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, which is crucial for applications in materials science and possibly in creating sensitive environmental sensors.
Antimicrobial and Antioxidant Activities
Nicotinonitriles have also been explored for their antimicrobial and antioxidant properties. A study highlighted by El-Sayed et al. (2014) synthesized a novel class of 6-indolypyridine-3-carbonitrilile derivatives that were evaluated for antiproliferative activities. These compounds showed potential against various cancer cell lines, indicating their promise in medical research and treatment development.
Corrosion Inhibition
In the field of materials protection, nicotinonitrile derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to evaluate their efficacy in inhibiting iron corrosion. This research could have implications for extending the lifespan of metal components in various industries.
Drug Discovery and Development
The structural diversity and functional adaptability of nicotinonitrile derivatives make them valuable in drug discovery. For example, the synthesis and evaluation of substituted 4-(thiophen-2-yl)nicotinonitriles, as discussed by Hakobyan et al. (2020), provide insights into their potential therapeutic applications, showcasing their adaptability in creating new pharmacologically active compounds.
Propiedades
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-5-3-14(4-6-16)12-18(24)23-10-7-17(8-11-23)25-19-15(13-21)2-1-9-22-19/h1-6,9,17H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQQCWRBDWMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)


![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)
![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)



